2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2
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Overview
Description
2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is a deuterium-labeled isotopic form of Dibutylated Hydroxyanisole. It is a synthetic antioxidant commonly used in various industrial applications. The compound is characterized by the replacement of hydrogen atoms with deuterium atoms, which makes it useful in scientific research, particularly in studies involving isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is primarily synthesized through a hydrogen-deuterium exchange reaction. This involves the reaction of Dibutylated Hydroxyanisole with deuterium gas under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the efficient exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized reactors and equipment to handle deuterium gas safely. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its hydroxyanisole form.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinones, reduced hydroxyanisole derivatives, and substituted aromatic compounds .
Scientific Research Applications
2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reference material in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Acts as an antioxidant in various industrial products, including food packaging, cosmetics, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 involves its antioxidant properties. The compound stabilizes free radicals by donating hydrogen atoms (or deuterium atoms in this case), thereby preventing further free radical reactions. This action helps in preserving the integrity of various products by preventing oxidation .
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxyanisole (BHA): A mixture of two isomeric compounds, 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole, commonly used as a food additive and preservative.
Butylated Hydroxytoluene (BHT): Another synthetic antioxidant used in food, cosmetics, and pharmaceuticals.
Propyl Gallate (PG): An antioxidant used in food and cosmetics.
Tert-Butyl Hydroquinone (TBHQ): A synthetic antioxidant used in food products.
Uniqueness
2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is unique due to its isotopic labeling with deuterium, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct advantage in tracing and studying biochemical pathways, making it a preferred choice in metabolic and pharmacokinetic studies .
Properties
IUPAC Name |
3,5-dideuterio-2,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUKQUGVTITNSY-GPSKCXNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC)[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.